1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Overview
Description
The compound “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The 4-chlorobenzyl group indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) that has a chlorine atom on the 4th carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” were not found, benzimidazoles are often synthesized from o-phenylenediamine using acids . The 4-chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” would consist of a benzimidazole core with a 4-chlorobenzyl group attached at the 1-position . The aldehyde group (-CHO) would be attached at the 2-position of the benzimidazole ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the aldehyde group could be reduced to an alcohol or oxidized to a carboxylic acid . The benzimidazole ring could participate in various reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” would depend on its specific structure. For instance, the presence of the benzimidazole ring could contribute to its stability and the chlorine atom could affect its reactivity .Scientific Research Applications
Chemical Reactions and Synthesis
1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is involved in various chemical reactions and synthesis processes. For instance, benzimidazole-2-carbaldehyde reacts with different compounds to form diverse chemical structures such as hexahydro-4aH-indolo[1,2-a]benzimidazole and diethylcarbonyl-1,4-dihydropyridine (Ukhin et al., 1999). Additionally, 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole has been synthesized, demonstrating unique molecular structures and hydrogen bonding patterns (Yang et al., 2007).
Spectroscopic Properties and Fluorescence
The fluorescence properties of benzimidazole compounds are significant in scientific research. For instance, the synthesis of benzimidazoles containing pyrazole groups has been explored, revealing their potential in fluoroimmunoassays and DNA probes due to their stable structure and strong fluorescence (Ren et al., 2011).
Antioxidant and Antimicrobial Activities
Some benzimidazole derivatives exhibit antioxidant and antimicrobial properties. A study on N-substituted pyrazole-containing benzimidazoles has shown good activity in antioxidant assays, indicating their potential in medicinal chemistry (Bellam et al., 2017).
Anticancer Properties
Benzimidazole derivatives have also been studied for their potential anticancer properties. For example, N,2,6-Trisubstituted 1H-benzimidazole derivatives have shown promising results against various cancer cell lines, suggesting their potential as new scaffolds for anticancer agents (Pham et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJARYSVCFCLLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360199 | |
Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |
CAS RN |
537010-34-7 | |
Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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